molecular formula C3HN3O4S B13852245 2,4-Dinitrothiazole

2,4-Dinitrothiazole

Cat. No.: B13852245
M. Wt: 175.13 g/mol
InChI Key: DCRQGZJJUFKWND-UHFFFAOYSA-N
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Description

2,4-Dinitrothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is characterized by the presence of two nitro groups (-NO2) attached to the second and fourth positions of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrothiazole typically involves the nitration of thiazole derivatives. One common method includes the reaction of thiazole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the nitration process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4-Dinitrothiazole involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activities, disruption of cellular processes, and induction of oxidative stress . The compound’s ability to modulate these pathways makes it a valuable tool in biochemical and pharmacological research .

Comparison with Similar Compounds

Uniqueness of 2,4-Dinitrothiazole: this compound stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring enhances its reactivity and potential for diverse applications. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C3HN3O4S

Molecular Weight

175.13 g/mol

IUPAC Name

2,4-dinitro-1,3-thiazole

InChI

InChI=1S/C3HN3O4S/c7-5(8)2-1-11-3(4-2)6(9)10/h1H

InChI Key

DCRQGZJJUFKWND-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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